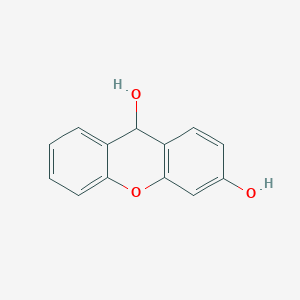

9H-Xanthene-3,9-diol

説明

9H-Xanthene-3,9-diol (CAS: 114570-33-1) is an aromatic compound with the molecular formula C₁₃H₁₀O₃ and a molecular weight of 214.22 g/mol . Structurally, it consists of two benzene rings fused to a central oxygen-containing heterocycle, with hydroxyl (-OH) groups at positions 3 and 9. This diol configuration enhances its polarity, making it more soluble in polar solvents compared to non-hydroxylated xanthene derivatives.

特性

CAS番号 |

114570-33-1 |

|---|---|

分子式 |

C13H10O3 |

分子量 |

214.22 g/mol |

IUPAC名 |

9H-xanthene-3,9-diol |

InChI |

InChI=1S/C13H10O3/c14-8-5-6-10-12(7-8)16-11-4-2-1-3-9(11)13(10)15/h1-7,13-15H |

InChIキー |

LWZQNDWBRMJROX-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C(C3=C(O2)C=C(C=C3)O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Xanthene-3,9-diol can be achieved through several methods. One common approach involves the reaction of polyphenols with salicylic acids in the presence of acetic anhydride as a dehydrating agent . Another method utilizes zinc chloride and phosphoryl chloride to improve yield and reduce reaction time . Microwave heating has also been employed to enhance the efficiency of these reactions .

Industrial Production Methods: Industrial production of 9H-Xanthene-3,9-diol typically involves large-scale synthesis using optimized reaction conditions. The use of catalysts such as ytterbium, palladium, and copper has been explored to improve the efficiency and selectivity of the synthesis . Additionally, the Friedel–Crafts reaction and Ullmann-ether coupling are commonly employed in industrial settings .

化学反応の分析

Types of Reactions: 9H-Xanthene-3,9-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of hydroxyl groups, which can participate in nucleophilic and electrophilic processes.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 9H-Xanthene-3,9-diol can yield xanthone derivatives, while reduction can produce dihydroxylated compounds .

科学的研究の応用

9H-Xanthene-3,9-diol has a wide range of applications in scientific research:

作用機序

The mechanism of action of 9H-Xanthene-3,9-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its biological activity by modulating the activity of enzymes and receptors. For instance, xanthene derivatives have been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and modulate the Nrf2 pathway .

類似化合物との比較

9H-Fluorene-3,9-diol

- Structure : Fluorene backbone (two benzene rings fused via a CH₂ group) with hydroxyl groups at positions 3 and 9.

- Molecular Formula : C₁₃H₁₀O₂; Molecular Weight : 198.22 g/mol .

- Key Differences :

- The absence of an oxygen atom in the central ring reduces polarity compared to 9H-xanthene-3,9-diol.

- Lower solubility in water due to reduced hydrogen-bonding capacity.

- Applications : Fluorene derivatives are used in organic electronics and polymer synthesis.

9H-Xanthen-9-ol

- Structure : Xanthene backbone with a single hydroxyl group at position 9.

- Molecular Formula : C₁₃H₁₀O₂; Molecular Weight : 198.22 g/mol .

- Key Differences: Monool vs. diol: Reduced hydrogen bonding and lower melting point. Higher volatility and flammability (classified as a Category 2 flammable liquid) .

Nonane-1,9-diol

Megastigmane Diols (e.g., 5-Megastigmen-7-yne-3,9-diol)

9H-Xanthene-4,5-diamine, 9,9-dimethyl

- Structure : Xanthene backbone with amine (-NH₂) groups at positions 4 and 5, and methyl groups at position 9.

- Molecular Formula : C₁₅H₁₆N₂O; Molecular Weight : 240.30 g/mol .

- Applications in polymer synthesis and catalysis .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。